4-Chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid
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Overview
Description
4-Chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a chloro and methyl group attached to a tetrahydro-naphthyridine ring system. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable chloro-methyl substituted pyridine derivative, the compound can be synthesized through a series of reactions involving nucleophilic substitution, cyclization, and carboxylation .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-Chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .
Comparison with Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family with similar structural features but different functional groups.
1,6-Naphthyridine: Known for its biological activities, including anticancer and antimicrobial properties.
Indole Derivatives: Although structurally different, indole derivatives share some biological activities with naphthyridines
Uniqueness: 4-Chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11ClN2O2 |
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Molecular Weight |
226.66 g/mol |
IUPAC Name |
4-chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H11ClN2O2/c1-5-2-6-7(11)3-8(10(14)15)13-9(6)4-12-5/h3,5,12H,2,4H2,1H3,(H,14,15) |
InChI Key |
GJOVMHJIZDYWHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CN1)N=C(C=C2Cl)C(=O)O |
Origin of Product |
United States |
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